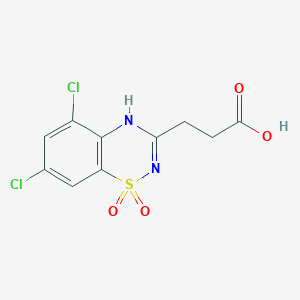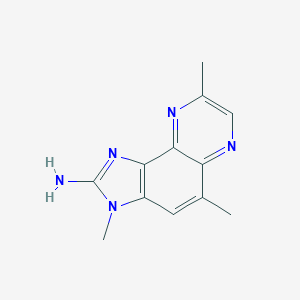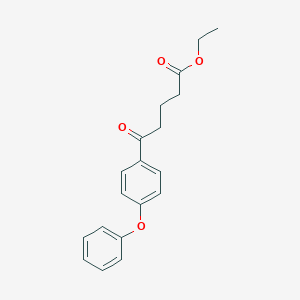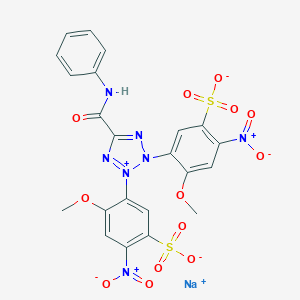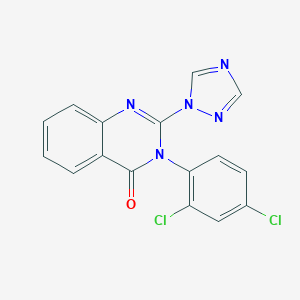![molecular formula C12H16Cl2N2O B009809 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide CAS No. 19768-73-1](/img/structure/B9809.png)
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide, also known as MeCCNU, is a synthetic alkylating agent that is commonly used in cancer chemotherapy. It belongs to the family of nitrosourea compounds, which are known for their ability to cross the blood-brain barrier and target brain tumors.
Wirkmechanismus
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide exerts its anticancer effects by alkylating DNA and interfering with DNA replication and transcription. It forms covalent bonds with the DNA molecule, leading to the formation of cross-links and other DNA adducts. These adducts prevent the DNA from being replicated and transcribed properly, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to cause a variety of biochemical and physiological effects in cancer cells. It induces DNA damage and activates DNA repair pathways, leading to cell cycle arrest and apoptosis. It also affects the expression of genes involved in cell proliferation and survival, leading to a reduction in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide is a potent anticancer agent that has been extensively studied in preclinical and clinical settings. It has shown promising results in the treatment of various types of cancer, particularly brain tumors. However, its use is limited by its toxicity and potential side effects, which can include bone marrow suppression, gastrointestinal toxicity, and neurotoxicity.
Zukünftige Richtungen
There are several areas of research that could be explored to further our understanding of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide and its potential use in cancer therapy. These include:
1. Development of new formulations and delivery methods to improve the efficacy and reduce the toxicity of this compound.
2. Investigation of the mechanism of resistance to this compound and the development of strategies to overcome this resistance.
3. Evaluation of this compound in combination with other chemotherapeutic agents and targeted therapies to enhance its anticancer effects.
4. Exploration of the potential use of this compound in the treatment of other types of cancer, such as breast and lung cancer.
5. Investigation of the long-term effects of this compound on cancer survivors and the development of strategies to mitigate these effects.
In conclusion, this compound is a potent anticancer agent that has shown promising results in the treatment of various types of cancer. Its mechanism of action involves alkylating DNA and interfering with DNA replication and transcription, ultimately leading to cell death. While its use is limited by its toxicity and potential side effects, there are several areas of research that could be explored to further our understanding of this compound and its potential use in cancer therapy.
Synthesemethoden
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide is synthesized by reacting 4-methylbenzoyl chloride with bis(2-chloroethyl)amine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide has been extensively studied for its anticancer properties and is currently used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. It has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Eigenschaften
| 19768-73-1 | |
Molekularformel |
C12H16Cl2N2O |
Molekulargewicht |
275.17 g/mol |
IUPAC-Name |
3-[bis(2-chloroethyl)amino]-4-methylbenzamide |
InChI |
InChI=1S/C12H16Cl2N2O/c1-9-2-3-10(12(15)17)8-11(9)16(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H2,15,17) |
InChI-Schlüssel |
JEPNDMLVRFWZTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N)N(CCCl)CCCl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)N)N(CCCl)CCCl |
Synonyme |
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


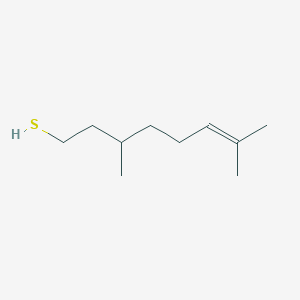
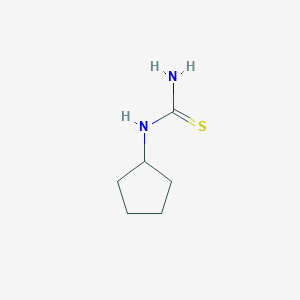
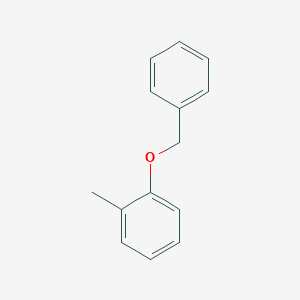
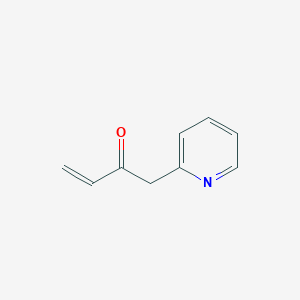
![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)

